Zirconium phosphate

Beschreibung

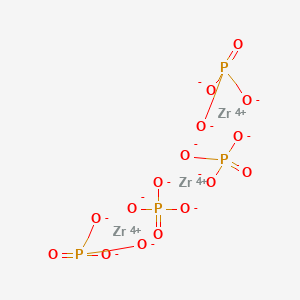

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13765-95-2 |

|---|---|

Molekularformel |

H3O4PZr |

Molekulargewicht |

189.22 g/mol |

IUPAC-Name |

phosphoric acid;zirconium |

InChI |

InChI=1S/H3O4P.Zr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI-Schlüssel |

SDKTUKJXHDZWMB-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4].[Zr+4].[Zr+4] |

Kanonische SMILES |

OP(=O)(O)O.[Zr] |

Andere CAS-Nummern |

13765-95-2 |

Verwandte CAS-Nummern |

13772-29-7 (zirconium(+4)salt[2:1]) 28132-50-5 (hydrochloride salt[2:2:1]) 34370-53-1 (hydrochloride salt[2:1:1]) |

Synonyme |

zirconium (+4) phosphate (2:1) zirconium (+4) phosphate (2:1) dihydrate zirconium (+4) phosphate (2:1) trihydrate zirconium (+4) phosphate (4:1) zirconium (+4) phosphate (4:3) zirconium phosphate zirconium phosphate, 32P-labeled cpd zirconium phosphate, monohydrate (2:1) zirconium phosphate, sodium salt (2:1:1) zirconium phosphate, sodium salt (2:2:1) zirconium phosphate, sodium salt (3:1:2) zirconyl phosphate zirconyl phosphate gel |

Herkunft des Produkts |

United States |

Synthesis Methodologies and Morphological Control of Zirconium Phosphate

Conventional Synthesis Routes for Crystalline Zirconium Phosphate (B84403) Phases

Several conventional methods have been established for the synthesis of crystalline zirconium phosphate, particularly the most studied α-phase (α-ZrP), which has the composition Zr(HPO₄)₂·H₂O. ccspublishing.org.cnmdpi.com These methods are foundational and widely used to produce α-ZrP with varying degrees of crystallinity and particle sizes. ccspublishing.org.cntandfonline.com

Reflux Methods

The reflux method is a classic and commonly adopted technique for synthesizing crystalline α-ZrP. mdpi.comjove.com This approach typically involves refluxing an amorphous this compound gel in concentrated phosphoric acid. ccspublishing.org.cnmdpi.com The first crystalline form of α-ZrP was synthesized in 1964 by Clearfield and Stynes using this method. ccspublishing.org.cnmdpi.com

The process begins with the direct reaction of a zirconium salt, such as zirconyl chloride octahydrate (ZrOCl₂·8H₂O), with phosphoric acid (H₃PO₄) to form an amorphous precipitate. mdpi.com This amorphous solid is then subjected to prolonged refluxing in concentrated H₃PO₄. ccspublishing.org.cn The duration of the reflux and the concentration of the phosphoric acid are critical parameters that directly influence the crystallinity of the final product. mdpi.com Longer reflux times generally lead to higher crystallinity. ccspublishing.org.cn However, achieving a linear correlation between reflux time and crystal size can be challenging, even at high phosphoric acid concentrations. ccspublishing.org.cn The reflux method typically yields nanosized crystalline α-ZrP. ccspublishing.org.cn A variation of this method can also be used to synthesize the θ-ZrP phase, which has a larger interlayer spacing than α-ZrP. jove.comnih.gov

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another prominent method for producing crystalline α-ZrP, offering good control over crystal size and polydispersity. tandfonline.comjove.com This technique involves the reaction of a zirconium salt with phosphoric acid under high temperature and pressure in a sealed vessel, such as a Teflon-lined autoclave. tandfonline.com

In a typical hydrothermal synthesis, a solution of zirconyl chloride is added to a phosphoric acid solution, and the mixture is heated to temperatures around 200 °C. mdpi.com The size of the resulting α-ZrP crystals can be controlled by adjusting the reaction temperature and time. For instance, increasing the temperature can lead to an increase in the lateral length of the α-ZrP crystallites. ccspublishing.org.cn The concentration of phosphoric acid also plays a crucial role; the length and thickness of the crystalline plates are directly proportional to the acid concentration, while the length-to-thickness ratio is inversely proportional. mdpi.com This method allows for the synthesis of α-ZrP particles with a narrow size distribution. ccspublishing.org.cn Microwave-assisted hydrothermal synthesis has also been reported as a rapid method for producing spherical α-ZrP particles. mdpi.com

Hydrofluoric Acid (HF) Methods

The hydrofluoric acid (HF) method is a direct precipitation technique that yields highly crystalline and larger-sized α-ZrP crystals, which are particularly suitable for applications like ion-exchange columns. ccspublishing.org.cntandfonline.com This method, first proposed by Alberti and Torracca, involves the use of HF as a complexing agent for zirconium. ccspublishing.org.cnmdpi.com

The synthesis proceeds by adding HF to an aqueous solution of a zirconium salt, followed by the addition of concentrated phosphoric acid. ccspublishing.org.cn The fluoride (B91410) ions form stable fluoro-complexes with zirconium (e.g., ZrF₆²⁻), which inhibits the rapid precipitation of amorphous this compound. ccspublishing.org.cn The slow removal of HF, often by heating or passing a stream of nitrogen, leads to the gradual dissociation of the fluoro-zirconium complex and the slow precipitation of crystalline α-ZrP. ccspublishing.org.cn The rate of HF removal directly controls the degree of crystallinity of the resulting α-ZrP. mdpi.com While effective, this method requires careful handling due to the corrosive and hazardous nature of hydrofluoric acid. google.com

Direct Precipitation Techniques

Direct precipitation is a straightforward method for synthesizing this compound, often resulting in an amorphous or gelatinous product when zirconium salt solutions are mixed with phosphoric acid. ccspublishing.org.cngoogle.com However, crystalline α-ZrP can also be obtained through direct precipitation under controlled conditions, often with the aid of complexing agents. ccspublishing.org.cn

The HF method is a prime example of a controlled direct precipitation technique. ccspublishing.org.cn Another complexing agent used in direct precipitation is oxalic acid. ccspublishing.org.cnmdpi.com The use of oxalic acid can lead to high yields of crystalline α-ZrP with structural characteristics similar to those prepared with HF, but with the advantage of shorter reaction times and potentially higher efficiency. ccspublishing.org.cnmdpi.com Crystalline α-ZrP has also been obtained by direct precipitation from soluble zirconium(IV) salts and phosphoric acid at room temperature, although the fresh compound can be susceptible to hydrolysis. researchgate.net

Sol-Gel Synthesis

The sol-gel method offers an alternative route to synthesize this compound, often yielding materials with controlled porosity and morphology. csic.es This technique involves the hydrolysis and condensation of molecular precursors, typically a zirconium alkoxide like zirconium (IV) propoxide, in the presence of a phosphorus source. mdpi.com

In a typical sol-gel synthesis, a solution of phosphoric acid is added to a zirconium alkoxide dissolved in an alcohol, leading to the formation of a gel. mdpi.com The aging of this gel in its mother liquor can increase the crystallinity of the resulting α-ZrP. mdpi.com The sol-gel process allows for the synthesis of this compound with varying structures, from amorphous to semi-crystalline. mdpi.com This method can also be adapted to produce mesoporous this compound with high surface areas by using surfactants as templates. mdpi.comcsic.es Furthermore, the sol-gel technique can be employed to create spherically granulated this compound. researchgate.net

Controlled Synthesis for Tailored this compound Morphologies

The morphology of this compound nanoparticles, including their size, shape, and aspect ratio, can be precisely controlled by manipulating the synthesis conditions. mdpi.com This tailored synthesis is crucial as the properties and applications of ZrP are often morphology-dependent. mdpi.comacs.org

Several strategies have been developed to achieve this control. For instance, the hydrothermal method allows for good control over the size of α-ZrP disks, with sizes ranging from 400 to 1,500 nm and low polydispersity. jove.com The choice between the reflux and hydrothermal method itself influences the resulting morphology; the reflux method typically produces smaller and less regularly shaped hexagonal nanodisks compared to the hydrothermal method under similar conditions. jove.com

The addition of certain chemical agents can also direct the growth of specific morphologies. For example, the presence of small amounts of fluoride ions during synthesis can promote the formation of rod-shaped α-ZrP crystals in addition to the more common plate-shaped crystals. mdpi.comcsic.es Without fluoride, the same reaction conditions yield plate-shaped particles. mdpi.comcsic.es A minimalistic synthesis route, using only zirconium oxychloride and concentrated phosphoric acid, has also been shown to produce highly crystalline α-ZrP, with the morphology being tunable from platelets to rods by the addition of fluoride. researchgate.net

Other reported morphologies include spheres, which can be synthesized via a microwave-assisted hydrothermal method where smaller nanoparticles agglomerate, and flower-like structures produced through solid-state synthesis. mdpi.com Mesoporous spheres, rods, and cubes of ZrP have also been synthesized and used as supports for catalysts. acs.org The ability to synthesize ZrP with such a diverse range of morphologies, including hexagonal platelets, rods, cubes, and spheres, opens up possibilities for its use in a wide array of advanced applications. researchgate.net The synthesis of hierarchically porous ZrP monoliths with tunable macropore sizes has also been achieved through a one-step liquid phase synthesis. researchgate.net

Interactive Data Table: Synthesis Methods and Resulting Morphologies

| Synthesis Method | Precursors | Key Parameters | Resulting Morphology |

| Reflux | Amorphous ZrP, H₃PO₄ | Reflux time, H₃PO₄ concentration | Nanosized crystalline α-ZrP, θ-ZrP |

| Hydrothermal | ZrOCl₂, H₃PO₄ | Temperature, Time, H₃PO₄ concentration | Uniform α-ZrP disks, controlled size |

| HF Method | Zr salt, HF, H₃PO₄ | Rate of HF removal | Large, highly crystalline α-ZrP |

| Direct Precipitation | Zr salt, H₃PO₄, (optional complexing agent) | Complexing agent (e.g., oxalic acid) | Amorphous or crystalline α-ZrP |

| Sol-Gel | Zirconium alkoxide, H₃PO₄ | Aging time, Surfactants | Amorphous to semi-crystalline, mesoporous structures, spherical granules |

| Controlled Synthesis | ZrOCl₂, H₃PO₄, (optional fluoride) | Additives (e.g., fluoride ions) | Platelets, rods, spheres, cubes, flower-like structures |

Synthesis of Nanoplates and Nanofibers

The synthesis of α-ZrP nanoplates is a well-established process, often achieved by refluxing amorphous ZrP in concentrated phosphoric acid solutions. ccspublishing.org.cnresearchgate.net The crystallinity and size of the resulting nanoplates can be tuned by adjusting the reaction conditions. For instance, a minimal solvent synthesis, involving the direct heating of solid zirconyl chloride octahydrate with a slight excess of 85% phosphoric acid at temperatures up to 120 °C, can produce hexagonal α-ZrP platelets. ccspublishing.org.cn The dimensions of these platelets are influenced by the heating duration and temperature. ccspublishing.org.cn Another approach involves a hydrothermal method where a solution of zirconyl chloride and phosphoric acid is heated. The length and thickness of the resulting crystalline α-ZrP plates are directly proportional to the phosphoric acid concentration, while the aspect ratio varies inversely. mdpi.com

The formation of nanofibrous this compound, on the other hand, represents a deviation from the typical layered structure. While less common than the plate-like morphology, nanofibrous structures of related metal phosphates, like titanium phosphate, have been successfully synthesized via hydrothermal methods. mdpi.com These methods typically involve heating a precursor, such as titanium tetrachloride, in an aqueous phosphoric acid solution at temperatures between 160–250 °C. mdpi.com

Preparation of Mesoporous this compound Structures

Mesoporous this compound, characterized by a high specific surface area and ordered pore structures, is typically synthesized using templating or sol-gel methods. csic.esmdpi.com A common strategy involves the use of surfactants, such as cetyltrimethylammonium bromide (CTAB), as structure-directing agents. mdpi.comnih.gov In one method, zirconium n-propoxide is added to a solution of phosphoric acid containing CTAB. mdpi.com The resulting gel is then treated to remove the surfactant, either through calcination or solvent extraction, to yield a mesoporous material. nih.govmdpi.com The surface area and pore size can be significant, with reported values of up to 407 m²/g and pore diameters in the range of 2–3 nm. mdpi.com

Another approach involves a post-synthesis treatment. An ordered mesoporous zirconium oxide can be first prepared and subsequently treated with phosphoric acid to convert it into porous this compound while retaining the ordered pore system of the original oxide. nih.gov Researchers have also successfully created mesoporous ZrP films on silicon substrates using spin coating, incorporating a triblock copolymer (Pluronic P123) as a template. Post-treatment with phosphoric acid and ammonia (B1221849) vapors was found to be crucial for enhancing the thermal stability of the ordered mesostructure. acs.orgnih.gov

Formation of Spherical and Flower-like this compound

The synthesis of spherical this compound particles can be achieved through various methods, including colloid mill procedures and microwave-assisted hydrothermal synthesis. nih.gov In one method, microspherical ZrP is prepared by first creating α-ZrP, which is then redispersed in water to form a precursor slurry that is further processed. nih.gov A microwave-assisted hydrothermal method involves mixing zirconyl chloride octahydrate with phosphoric acid and heating the mixture in a microwave oven, resulting in spheres composed of agglomerated smaller α-ZrP nanoparticles. nih.govmdpi.com Mesoporous spherical particles with diameters of 1–3 μm have also been synthesized using zirconium carbonate, ammonium (B1175870) hydrogen phosphate, and a surfactant (tetradecyltrimethylammonium bromide) in a basic medium, followed by a multi-step heating and aging process. nih.govnih.gov

More complex, flower-like morphologies of α-ZrP have been fabricated through a simple and economical low-temperature solid-state synthesis. rsc.orgrsc.org This method involves vigorously grinding zirconyl chloride octahydrate with sodium phosphate and then maintaining the mixture at 80 °C for an extended period. rsc.org The resulting flower-like structures are assembled from numerous nanosheets, each approximately 100 nm thick. rsc.org The formation of this morphology is sensitive to reaction time and temperature; extending the reaction time beyond 96 hours or altering the temperature can disrupt the formation of the flower-like structures. mdpi.com

Influence of Synthesis Parameters on this compound Characteristics

The final properties of this compound, including its crystallinity, particle size, and morphology, are highly dependent on the specific conditions employed during its synthesis. csic.esnih.gov Key parameters such as reactant concentration, molar ratios, temperature, pressure, and the presence of complexing agents or specific solvents play a crucial role in directing the nucleation and growth of ZrP crystals. csic.esnih.govresearchgate.net

Reactant Concentration and Molar Ratios

The concentration of reactants, particularly phosphoric acid, has a direct impact on the characteristics of the synthesized α-ZrP. mdpi.com Studies using hydrothermal methods have shown that the length and thickness of α-ZrP plates increase with higher concentrations of phosphoric acid. mdpi.com Similarly, in reflux methods, increasing the concentration of H₃PO₄ from 3 M to 12 M leads to an increase in both the crystallinity and the aspect ratio of the resulting nanoplatelets. mdpi.com

The molar ratio of phosphate to zirconium (P/Zr) is another critical factor. In a minimal solvent synthesis, increasing the H₃PO₄/Zr molar ratio from two to three results in α-ZrP with enhanced crystallinity. mdpi.com For mesoporous ZrP synthesized via a hydrothermal method using CTAB as a template, a P/Zr ratio of 2 was found to produce the catalyst with the highest total acidity and a large surface area. mdpi.com In the synthesis of amorphous ZrP via a sol-gel method, the molar ratio of zirconium chloride octahydrate to sodium dihydrogen phosphate was varied, with a ratio of 2 M yielding the highest catalytic activity in an esterification reaction. scialert.net

Temperature and Pressure Effects

Temperature is a fundamental parameter that governs the kinetics of ZrP crystallization. In the hydrothermal synthesis of α-ZrP, increasing the reaction temperature generally leads to higher crystallinity. csic.es For example, when synthesizing α-ZrP platelets by mixing zirconyl chloride and concentrated phosphoric acid, heating at 100–120 °C results in a notable increase in crystallinity compared to lower temperatures. csic.es Sun et al. demonstrated that by increasing the synthesis temperature to 200 °C in a hydrothermal process, the lateral length of α-ZrP crystallites could be increased from 300 nm to 1200 nm. ccspublishing.org.cn The formation of specific morphologies can also be temperature-dependent; flower-like ZrP structures were successfully obtained at 80 °C, but this morphology was destroyed at different temperatures. mdpi.comrsc.org

Pressure, typically applied in hydrothermal synthesis through the use of a Teflon-lined autoclave or pressure vessel, also influences the final product. nih.gov The elevated pressure in these sealed systems allows for reaction temperatures above the boiling point of the solvent, which can promote the growth of more crystalline and larger particles compared to reflux methods conducted at atmospheric pressure. nih.govrsc.org

Role of Complexing Agents and Solvents

Complexing agents are often used to control the precipitation rate of ZrP, leading to the formation of larger, more well-defined crystals. ccspublishing.org.cnresearchgate.net Hydrofluoric acid (HF) is a classic example. It forms stable fluoro-complexes with zirconium (IV) ions (e.g., ZrF₆²⁻), which then slowly decompose in the presence of phosphoric acid, allowing for the controlled growth of microcrystalline α-ZrP. ccspublishing.org.cnmdpi.com The degree of crystallinity is dependent on the rate of HF elimination. csic.es Oxalic acid is another effective complexing agent that can yield highly crystalline α-ZrP, with improved reaction yields and shorter reaction times compared to the HF method. csic.esccspublishing.org.cn

The choice of solvent also has a significant effect on the synthesis outcome. For instance, using ethanol (B145695) to dissolve zirconyl propionate (B1217596) instead of aqueous solutions can lead to the formation of gel-like materials containing crystalline domains of α-ZrP sheets intercalated with ethanol. mdpi.com Subsequent heat treatment of these gels produces irregularly shaped α-ZrP nanoplates. mdpi.com In a solvothermal method, using a mixed solvent system of ethanol and water was found to favor the formation of the pure this compound crystalline phase under mild conditions. researchgate.netresearchgate.net The use of formamide (B127407) as a solvent in the hydrothermal synthesis of ZrP has been shown to produce hexagonal prisms. mdpi.com

Data Tables

Table 1: Influence of Synthesis Method on this compound Morphology

| Morphology | Synthesis Method | Key Reactants/Agents | Reference |

|---|---|---|---|

| Nanoplates | Hydrothermal | Zirconyl chloride, Phosphoric acid | mdpi.com |

| Nanoplates | Minimal Solvent | Zirconyl chloride octahydrate, Phosphoric acid | ccspublishing.org.cn |

| Mesoporous | Templating | Zirconium n-propoxide, Phosphoric acid, CTAB | mdpi.com |

| Mesoporous Film | Spin Coating/Templating | Zirconium isopropoxide, Triethyl phosphate, Pluronic P123 | acs.org |

| Spherical | Microwave-Assisted Hydrothermal | Zirconyl chloride octahydrate, Phosphoric acid | nih.govmdpi.com |

Table 2: Effect of Synthesis Parameters on α-ZrP Characteristics

| Parameter | Variation | Observed Effect | Reference |

|---|---|---|---|

| H₃PO₄ Concentration | Increased from 3 M to 12 M (Reflux) | Increased crystallinity and aspect ratio | mdpi.com |

| H₃PO₄/Zr Molar Ratio | Increased from 2 to 3 (Minimal Solvent) | Enhanced crystallinity | mdpi.com |

| Temperature | Increased to 200 °C (Hydrothermal) | Increased lateral length of crystallites (300 to 1200 nm) | ccspublishing.org.cn |

| Temperature | Maintained at 80 °C (Solid-State) | Formation of flower-like morphology | mdpi.comrsc.org |

| Complexing Agent | Use of Hydrofluoric Acid | Formation of larger, highly crystalline α-ZrP | ccspublishing.org.cnmdpi.com |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 24595 |

| Zirconyl chloride octahydrate | 166869 |

| Phosphoric acid | 1004 |

| Zirconium n-propoxide | 16069 |

| Cetyltrimethylammonium bromide | 14247 |

| Hydrofluoric acid | 14917 |

| Oxalic acid | 971 |

| Sodium phosphate | 24205 |

| Tetradecyltrimethylammonium bromide | 14246 |

| Zirconium carbonate | 91681 |

| Ammonium hydrogen phosphate | 24540 |

| Zirconium isopropoxide | 108009 |

| Triethyl phosphate | 7793 |

| Pluronic P123 | 24751 |

| Ammonia | 222 |

| Ethanol | 702 |

| Formamide | 713 |

| Sodium dihydrogen phosphate | 24204 |

Advanced Preparation Techniques for this compound Nanomaterials

The morphology and crystallinity of this compound (ZrP) nanomaterials are critical determinants of their performance in various applications. Advanced synthesis techniques have been developed to precisely control these characteristics, moving beyond traditional reflux and hydrothermal methods. These modern approaches offer greater command over particle size, shape, and structural order, often under milder conditions or with reduced reaction times.

Minimal Solvent Synthesis

Minimal solvent synthesis represents a greener and more efficient approach to producing highly crystalline α-zirconium phosphate (α-ZrP). mdpi.com This method involves the direct reaction of a zirconium salt, typically zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), with concentrated phosphoric acid (H₃PO₄), using little to no additional solvent. nih.gov The water required for the reaction is primarily sourced from the hydrated zirconium precursor and the concentrated acid itself. wikipedia.org

The morphological outcome of this synthesis is highly dependent on the reaction parameters. For instance, the molar ratio of H₃PO₄ to zirconium (P/Zr) is a key factor influencing crystallinity and particle size. An increase in the P/Zr ratio generally leads to enhanced crystallinity. mdpi.com Research has shown that with a P/Zr molar ratio of two, α-ZrP can be successfully obtained, and increasing this ratio to three results in α-ZrP with improved crystallinity. mdpi.com The resulting nanoparticles are typically hexagonal platelets. nih.gov

The addition of mineralizers, such as fluoride ions (F⁻) from sources like sodium fluoride (NaF) or ammonium fluoride (NH₄F), can dramatically alter the morphology. wikipedia.org In the presence of F⁻, crystal growth along the a-axis is favored, leading to the formation of rod-like particles instead of the more common platelets. mdpi.comwikipedia.org The length of these rods can be substantial, reaching 4–10 micrometers. wikipedia.org Reaction time also plays a crucial role; longer reaction durations tend to favor the development of these rod-shaped structures over platelets. wikipedia.org

| H₃PO₄/Zr Molar Ratio | Additive (F⁻ Source) | Reaction Time (hours) | Temperature (°C) | Resulting Morphology | Typical Particle Size | Reference |

|---|---|---|---|---|---|---|

| 3 | None | Not Specified | ≤120 | Hexagonal Platelets | 100–500 nm (cross-section), 40–66 nm (thickness) | mdpi.com |

| Not Specified | NaF or NH₄F | 24 | 100 | Rod-like particles and platelets | Rods: 4–10 µm (length); Platelets: ~1 µm | wikipedia.org |

| Not Specified | F⁻ ions | 96 | Not Specified | Predominantly Rod-like | Not Specified | wikipedia.org |

Microwave-Assisted Methods

Microwave-assisted synthesis has emerged as a rapid and energy-efficient technique for producing this compound nanomaterials. wikipedia.org This method utilizes microwave irradiation to heat the reaction mixture, which can significantly accelerate the crystallization process, often reducing reaction times from hours or days to mere minutes. wikipedia.org The rapid and uniform heating provided by microwaves can also lead to the formation of unique morphologies. wikipedia.org

A common application of this technique is the synthesis of spherical α-ZrP particles. In a typical procedure, a mixture of zirconium oxychloride octahydrate and phosphoric acid is subjected to microwave irradiation at a controlled temperature, for instance, 120 °C for 30 minutes. wikipedia.org This process yields a gel that, after washing and drying, results in α-ZrP confirmed by X-ray powder diffraction (XRPD). wikipedia.org Scanning electron microscopy (SEM) reveals that these spheres are often agglomerations of smaller α-ZrP nanoparticles. wikipedia.org

The microwave-assisted hydrothermal (MW-HT) method provides excellent control over the morphology of the resulting nanocrystals. wikipedia.org By adjusting parameters such as the concentration of reactants, temperature, and irradiation time, different particle sizes and shapes can be achieved. For example, α-ZrP nanodisks have been synthesized by irradiating a solution of ZrOCl₂·8H₂O in phosphoric acid. wikipedia.org The size of these nanodisks can be controlled by varying the reaction time and temperature, with a lower temperature of 150 °C and shorter times of 10 to 60 minutes being effective. wikipedia.org This method has also been employed to immobilize metal nanoparticles, such as ruthenium, onto α-ZrP nanoplatelets, creating nano-anadem structures through an ion-exchange and subsequent microwave-assisted reduction process. wikipedia.org

| Reactants | Temperature (°C) | Time | Resulting Morphology | Key Findings | Reference |

|---|---|---|---|---|---|

| ZrOCl₂·8H₂O, H₃PO₄ | 120 | 30 min | Spheres (agglomerated nanoparticles) | Rapid formation of α-ZrP confirmed by XRPD. | wikipedia.org |

| ZrOCl₂·8H₂O, 12 M H₃PO₄ | 150 | 10-60 min | Nanodisks | Particle size can be controlled by adjusting time and temperature. | wikipedia.org |

| Ru³⁺-exchanged α-ZrP | Not Specified | Not Specified | Ru-ZrP nano-anadem structures | Demonstrates the use of microwaves for creating composite nanomaterials. | wikipedia.org |

Alcohol Intercalation/Deintercalation Methods

The alcohol intercalation/deintercalation method is a versatile approach for synthesizing this compound nanomaterials with controlled morphology, particularly for producing different crystalline phases and shapes like cubes. wikipedia.org This technique involves the initial formation of an alcohol-intercalated this compound gel, followed by a deintercalation step, typically through controlled drying, to yield the final product. mdpi.com

In the first step, a zirconium precursor, such as zirconium propionate, is dissolved in an anhydrous alcohol like ethanol, propanol, or butanol. mdpi.com The addition of phosphoric acid to this solution results in the formation of a transparent gel. mdpi.com X-ray powder diffraction (XRPD) analysis of these gels reveals a single, well-defined peak corresponding to the (002) plane of ZrP, which indicates the interlayer distance. mdpi.com This distance is directly influenced by the size of the alcohol molecule used for intercalation. mdpi.com For instance, the interlayer distance increases from 14.4 Å with ethanol to 18.6 Å with butanol, confirming the presence of the alcohol molecules within the ZrP layers. mdpi.com

The morphology and crystalline phase of the final ZrP product are determined by the conditions of the subsequent deintercalation (drying) step. When the alcohol-intercalated gels are dried at a relatively low temperature (e.g., 60 °C), the solvent evaporates, and the layers collapse to form α-ZrP with its characteristic interlayer spacing of approximately 7.6 Å. mdpi.com The resulting nanoparticles are often hexagonal with regular planar sizes. mdpi.com However, if the gel is dried at a higher temperature, such as 120 °C, a different crystalline phase, labeled τ'-ZrP, can be formed, which exhibits a cube-like morphology. wikipedia.orgnih.gov This τ' phase is structurally similar to the known τ-ZrP phase and is composed of packed chains of eight-membered rings. nih.gov The transformation between the α-ZrP and τ'-ZrP phases has been observed to be reversible under certain conditions, and is thought to be catalyzed by the presence of residual phosphoric acid. mdpi.com

| Alcohol Used | Intercalated Gel Interlayer Distance (Å) | Drying Temperature (°C) | Final Morphology | Crystalline Phase | Reference |

|---|---|---|---|---|---|

| Ethanol | 14.4 | 60 | Hexagonal Nanoparticles (~40 nm) | α-ZrP | mdpi.com |

| Propanol | 16.1 | 60 | Hexagonal Nanoparticles (~40 nm) | α-ZrP | mdpi.com |

| Butanol | 18.6 | 60 | Hexagonal Nanoparticles (~40 nm) | α-ZrP | mdpi.com |

| Ethanol/Propanol/Butanol | Not Specified | 120 | Cube-like Nanoparticles | τ'-ZrP | wikipedia.orgnih.gov |

Structural Elucidation and Interlayer Phenomena of Zirconium Phosphate

Crystalline Phases of Zirconium Phosphate (B84403) and their Structural Characteristics

Zirconium phosphate exists in several crystalline phases, each distinguished by its unique structural arrangement and interlayer spacing. wikipedia.org The most extensively studied among these are the alpha (α) and gamma (γ) phases, which have garnered significant attention due to their versatility in applications like ion exchange and intercalation chemistry. wikipedia.orgacs.org Other known phases include theta (θ), lambda (λ), and tau (τ). acs.orgnsf.gov

Alpha-Zirconium Phosphate (α-ZrP) Structure and its Layered Arrangement

The crystalline structure of alpha-zirconium phosphate (α-ZrP), with the chemical formula Zr(HPO₄)₂·H₂O, was first elucidated in 1964 and later refined. mdpi.comresearchgate.net It possesses a distinct lamellar, or layered, structure. researchgate.net

The fundamental architecture of α-ZrP consists of zirconium (Zr) atoms arranged in a plane. These Zr atoms are bridged by phosphate (PO₄) groups positioned alternately above and below this plane. mdpi.commdpi.com Each zirconium atom is octahedrally coordinated to six oxygen atoms, each belonging to a different phosphate group. mdpi.comresearchgate.net Conversely, three of the four oxygen atoms of each phosphate tetrahedron are bonded to three different zirconium atoms, creating a robust, cross-linked covalent network. wikipedia.org The fourth oxygen atom of the phosphate group is bonded to a hydrogen atom, forming a P-OH group that points perpendicularly into the interlayer space. wikipedia.orgmdpi.com

This layered arrangement gives rise to zeolitic cavities within the interlayer region, which are occupied by water molecules. mdpi.com The interlayer distance, or basal spacing, in α-ZrP is approximately 7.6 Å. wikipedia.org The layers themselves are about 6.6 Å thick, leaving a 1.0 Å space for the interstitial water molecules. wikipedia.org The distance between adjacent phosphate groups on the surface of a layer is 5.3 Å, and the "free area" associated with each phosphate group is about 24 Ų. wikipedia.org The crystal system of α-ZrP is monoclinic, belonging to the P2₁/n space group. wikipedia.orgresearchgate.net

The structural parameters of α-Zirconium Phosphate are detailed in the table below.

| Property | Value |

| Chemical Formula | Zr(HPO₄)₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Interlayer Distance | 7.6 Å |

| Layer Thickness | 6.6 Å |

| Free Area per Phosphate Group | 24 Ų |

Gamma-Zirconium Phosphate (γ-ZrP) and Other Phases (θ, λ, τ)

Gamma-zirconium phosphate (γ-ZrP), with the formula Zr(PO₄)(H₂PO₄)·2H₂O, presents a more complex layered structure compared to its alpha counterpart. wikipedia.orgmdpi.com The structure of γ-ZrP was determined using X-ray powder diffraction and the Rietveld refinement method. wikipedia.org In this phase, the layers are composed of two parallel planes of zirconium atoms bridged by tetracoordinated PO₄³⁻ groups. mdpi.com The dihydrogen phosphate groups, (H₂PO₄)⁻, are located on the exterior of these layers, with their two hydroxyl groups pointing into the interlayer gallery. wikipedia.orgmdpi.com

This arrangement creates a pocket that accommodates two water molecules through hydrogen bonding. wikipedia.org A key feature of γ-ZrP is its larger interlayer distance of 12.2 Å. wikipedia.org The surface area associated with each dihydrogen phosphate group on the layer surface is approximately 35 Ų. wikipedia.org

Beyond the well-known α and γ phases, other crystalline forms of this compound have been identified, including θ-ZrP, λ-ZrP, and τ-ZrP. acs.orgnsf.gov

Theta-Zirconium Phosphate (θ-ZrP): This is a highly hydrated phase, Zr(HPO₄)₂·6H₂O, which possesses the same α-type layers but has a significantly larger interlayer distance of 10.4 Å due to the presence of six water molecules per formula unit. mdpi.commdpi.com This expanded interlayer space makes it particularly suitable for the direct intercalation of large molecules and complexes that cannot easily enter the more compact α-phase. acs.orgmdpi.com When θ-ZrP is dried, it reversibly converts back to the α-ZrP phase. mdpi.com

Lambda-Zirconium Phosphate (λ-ZrP): The λ phase is another identified crystalline form of this compound. acs.orgnsf.gov

Tau-Zirconium Phosphate (τ-ZrP): The τ phase is also a recognized crystalline variant of this compound. acs.orgresearchgate.net A phase known as τ'-ZrP has been identified in ZrP cubes. acs.org

The discovery and study of these various phases have expanded the potential applications of this compound materials, particularly in fields requiring tailored interlayer environments. acs.orgnsf.gov

Intercalation Chemistry in Layered this compound

The layered structure of this compound provides a versatile platform for intercalation, which is the reversible insertion of guest species into the host's interlayer space. researchgate.net This capability is a cornerstone of this compound's utility in various scientific and industrial applications.

Mechanisms of Intercalation

Intercalation into this compound can occur through several mechanisms, primarily driven by the chemical nature of the guest species and the host material. The most common mechanisms are ion-exchange, acid-base reactions, and oxidation-reduction processes. rsc.org

Ion-Exchange Intercalation: This is the most prevalent mechanism for α-ZrP. It involves the replacement of the protons in the P-OH groups with other cations. rsc.org The process is essentially a cation exchange, where the guest cation is stabilized by the negatively charged deprotonated phosphate groups. rsc.org For full exchange to occur, a critical pH must often be reached to neutralize the protons first. rsc.org The exchange is typically carried out by titrating a dispersion of ZrP in a solution containing an excess of the desired metal salt. rsc.org

Acid-Base Intercalation: This mechanism involves the reaction of basic guest molecules, such as amines, with the acidic P-OH groups of the this compound layers. mdpi.com The basic guest molecule is protonated by the host, leading to its insertion into the interlayer space. mdpi.comacs.org This process can lead to the formation of double layers of the guest molecules, which can cause significant expansion of the interlayer distance and even exfoliation of the layers due to cation-cation repulsion. mdpi.com

Direct Intercalation into Hydrated Phases: A significant advancement in intercalation chemistry was the use of the highly hydrated θ-ZrP phase. mdpi.com The larger initial interlayer spacing of θ-ZrP (10.4 Å) allows for the direct intercalation of large cations and metal complexes that cannot readily enter the α-phase. mdpi.commdpi.com This method bypasses the need for a pre-intercalation step with smaller molecules to expand the layers. mdpi.com The guest species enters the interlayer space through the edges and diffuses toward the center of the solid. mdpi.com

The success of an intercalation reaction is often confirmed by an increase in the interlayer distance, which can be readily measured using X-ray powder diffraction (XRPD). mdpi.com

Intercalation of Organic Molecules and Polymers

The interlayer galleries of this compound can host a wide variety of organic molecules and polymers. researchgate.net The intercalation of these species can dramatically alter the properties of the host material, leading to the creation of novel organic-inorganic hybrid materials.

Basic organic molecules, particularly amines, are readily intercalated via acid-base reactions with the P-OH groups. acs.org For example, n-alkylamines can be intercalated, leading to different arrangements within the interlayer space, such as bilayers or interdigitated layers, depending on the chain length and loading level. acs.orgacs.org The intercalation of amines like n-butylamine has been shown to be an effective way to increase the interlayer distance of α-ZrP. tandfonline.com

The process can be quite complex. For instance, studies with hexadecylamine (B48584) (HDA) have shown a two-step intercalation mechanism. acs.org At low concentrations, an interdigitated monolayer of HDA forms. As the concentration increases, a bilayer structure coexists with the interdigitated layer, eventually leading to a well-defined bilayer of tilted hydrocarbon chains at high concentrations. acs.org

Polymers can also be intercalated into this compound, often through a process of exfoliation followed by restacking. rsc.org In this method, the ZrP layers are first separated (exfoliated) in a solvent, often assisted by the pre-intercalation of a small molecule like an amine. acs.org The polymer is then introduced, and as the solvent is removed, the layers reassemble with the polymer chains trapped in the interlayer space, forming a nanocomposite. rsc.org For example, a composite of ZrP and polydopamine (ZrP@PDA) was created by polymerizing dopamine (B1211576) in a dispersion of exfoliated ZrP nanosheets. rsc.org

The intercalation of organic molecules can be tailored to introduce specific functionalities. For instance, azobenzene (B91143) dyes have been intercalated to create photoactive materials. mdpi.com In some cases, co-intercalation of surfactants and the target molecule is used to create a more favorable, hydrophobic environment within the interlayer space. mdpi.com

Intercalation of Metal Complexes and Ions

The ability of this compound to act as an ion exchanger makes it an excellent host for a variety of metal ions and coordination complexes. acs.orgrsc.org This process is critical for applications ranging from catalysis to the sequestration of metal ions. mdpi.comrsc.org

The primary mechanism for the intercalation of metal ions is ion exchange, where the protons of the P-OH groups are replaced by metal cations. rsc.org This can be a simple exchange with mono- or divalent cations like Fe²⁺, Fe³⁺, Co²⁺, and Ni²⁺, or more complex exchanges with larger species. mdpi.com The exchange process often involves titrating the ZrP with a solution of the metal salt. rsc.org The extent of exchange can be controlled, leading to partially or fully exchanged phases. rsc.org

A significant breakthrough was the use of the θ-ZrP phase for the direct intercalation of large, pre-formed metal complexes. mdpi.com This method was successfully used to intercalate the luminescent complex tris(2,2'-bipyridyl)ruthenium(II), [Ru(bpy)₃]²⁺, which resulted in an interlayer distance of 15.2 Å. acs.orgmdpi.com Similarly, cisplatin (B142131), an anticancer drug, has been intercalated into ZrP, where the intercalation process involved the substitution of its chloride ligands with the phosphate groups of the host layers, forming a direct bond between the platinum complex and the ZrP framework. nih.gov

The intercalation of metal complexes can create catalytically active materials. For example, a cobalt porphyrin complex has been intercalated into ZrP layers to create an electrocatalyst for water oxidation. researchgate.net In other work, Pd(NH₃)₄Cl₂ was immobilized on exfoliated α-ZrP nanosheets and then reduced to form palladium nanoparticles, creating a composite catalyst. rsc.org Silver-exchanged ZrP has also been used to generate ZrP/AgX (X = Cl, Br) composites that act as photocatalysts for the degradation of organic pollutants. rsc.org

The table below summarizes examples of intercalated species and the resulting interlayer distances.

| Intercalated Species | Host Phase | Resulting Interlayer Distance (Å) |

| [Ru(bpy)₃]²⁺ | θ-ZrP | 15.2 |

| Cisplatin | θ-ZrP | 9.3 |

| Decylamine (0.65 mol) | γ-ZrP | 25.0 |

| Octadecylamine (B50001) | γ-ZrP | 34.8 (increases to 41.0 upon heating) |

| Hexadecylamine (bilayer) | α-ZrP | 43.0 |

Exfoliation of this compound Layers

The process of separating the layers of a bulk layered material, such as this compound (ZrP), is known as exfoliation. fishersci.be This process converts the layered crystals into monolayers, and is a crucial step for many of its applications. wikipedia.org The most widely used method for exfoliating α-ZrP involves the intercalation of specific chemical agents, known as exfoliators, into the galleries between the layers. guidetopharmacology.org

Commonly used exfoliators include primary amines like n-propylamine (PA) and quaternary ammonium (B1175870) hydroxides such as tetra-n-butylammonium hydroxide (B78521) (TBAOH). guidetopharmacology.orgshreejipharmainternational.com The mechanism of exfoliation is generally understood as an acid-base reaction where small amine cations displace the protons from the phosphate groups within the interlayer space. fishersci.beamericanelements.com This is followed by the formation of an amine double layer, which leads to the separation of the layers due to cation-cation repulsions. fishersci.beamericanelements.com The process can be facilitated by methods such as ultrasonication. guidetopharmacology.org

The effectiveness of exfoliation can depend on the nature of the exfoliating agent. For γ-zirconium phosphate, short-chain alkylamines like methylamine, dimethylamine, and ethylamine (B1201723) have been shown to achieve good exfoliation in an aqueous medium at room temperature. wikipedia.org In contrast, longer-chain alkylamines such as butylamine (B146782) are less effective. wikipedia.org

The choice of exfoliating agent and the conditions of the process are critical. For instance, studies on the exfoliation of ZrP with TBAOH have shown that the rate of hydrolysis during exfoliation is temperature-dependent, being almost negligible at 0 °C but increasing with higher temperatures. fishersci.be The exfoliation process results in a colloidal suspension of individual or few-layer ZrP nanosheets. wikipedia.org These exfoliated nanosheets have enhanced properties compared to their bulk counterparts, including increased surface area and improved mechanical flexibility, making them suitable for a variety of applications. fishersci.be

Table 1: Common Exfoliating Agents for this compound

| Exfoliating Agent | Chemical Formula | Common Phase | Key Characteristics |

|---|---|---|---|

| n-Propylamine (PA) | CH₃CH₂CH₂NH₂ | α-ZrP | One of the most effective and commonly used exfoliators. guidetopharmacology.org |

| Tetrabutylammonium hydroxide (TBAOH) | (C₄H₉)₄NOH | α-ZrP | A widely used and effective exfoliator; mechanism involves cation-cation repulsion. fishersci.beguidetopharmacology.org |

| Methylamine | CH₃NH₂ | γ-ZrP | Effective for γ-ZrP exfoliation in aqueous medium. wikipedia.org |

| Ethylamine | CH₃CH₂NH₂ | γ-ZrP | Achieves good exfoliation of γ-ZrP at room temperature. wikipedia.org |

Structure-Property Relationships in this compound Systems

The properties and applications of this compound are intrinsically linked to its unique structure. researchgate.netaiche.org The layered nature of materials like α-ZrP and γ-ZrP provides a versatile platform that dictates their functional performance. mdpi.commdpi.com Key structural features, such as interlayer distance, surface area, and the nature of the chemical groups on the layer surfaces, are determinant factors for its use in various fields. mdpi.comrsc.org

The relationship between the structure and properties allows for the tuning of ZrP for specific applications. rsc.org For example, the ability to control the aspect ratio of α-ZrP nanoplatelets during synthesis allows for the creation of model systems to study structure-property relationships in polymer nanocomposites. rsc.orgrsc.org The chemical and thermal stability of the ZrP framework, combined with its layered morphology, makes it a robust material for applications demanding high stability. mdpi.commdpi.com

Influence of Layered Structure on Functional Performance

The layered structure of this compound is a cornerstone of its functional performance, particularly in catalysis, ion exchange, and as a component in composite materials. researchgate.netresearchgate.net The presence of P-OH groups on the surface of the layers imparts Brønsted acidity, while the Zr(IV) centers can act as Lewis acid sites, making ZrP a versatile solid acid catalyst. mdpi.com The catalytic activity can be tuned by modifying the surface. For instance, introducing hydrophobic groups can facilitate the diffusion of reactants to the acidic sites, thereby enhancing catalytic performance. mdpi.com

The interlayer space of ZrP is not merely a physical gap but an active region that can host guest molecules and ions. This intercalation capability is central to its function as an ion exchanger and a nanocarrier for drug delivery. researchgate.netacs.org The interlayer distance, which can be expanded through intercalation, determines the size of the molecules that can be accommodated. mdpi.com For example, the θ-phase of ZrP, with a larger interlayer distance of 10.4 Å compared to the 7.6 Å of the α-phase, allows for the direct intercalation of larger molecules like certain metal complexes and drugs such as cisplatin. acs.org

In the context of polymer nanocomposites, the high aspect ratio of exfoliated ZrP nanoplatelets contributes significantly to the improvement of the mechanical and thermal properties of the polymer matrix. researchgate.net The delamination of ZrP layers within a polymer can lead to enhanced thermal stability and changes in properties like the glass transition temperature of the composite material.

Spectroscopic Characterization of this compound Structures

A variety of spectroscopic techniques are employed to elucidate the structure of this compound and its derivatives. These methods provide crucial information on the crystalline structure, interlayer spacing, local chemical environment, and the nature of intercalated species.

X-ray Diffraction (XRD) is a fundamental tool for characterizing the layered structure of ZrP. The position of the (002) reflection in the XRD pattern is used to determine the interlayer distance. ias.ac.in Changes in this distance, for example upon intercalation or exfoliation, are readily monitored by shifts in the diffraction peaks. ias.ac.in The crystallinity of the material is also assessed from the sharpness and intensity of the XRD peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy provides insights into the chemical bonding and functional groups present in the material. ias.ac.inacs.org For instance, the characteristic vibrations of the phosphate groups (P-O-H, P=O) can be identified. FTIR is also used to confirm the presence of intercalated molecules by detecting their specific vibrational bands. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state ³¹P Magic Angle Spinning (MAS) NMR, is a powerful technique for probing the local environment of the phosphorus atoms. acs.org Different phosphate environments, such as those bonded to zirconium atoms or present as P-OH groups, give rise to distinct signals in the ³¹P MAS NMR spectrum. acs.org This technique can also be used to confirm the successful intercalation of phosphorus-containing molecules like alendronate by observing the characteristic resonances of the guest molecule.

Raman and UV-Vis Spectroscopy are also utilized. Raman spectroscopy complements FTIR in identifying the vibrational modes of the phosphate groups and intercalated species. ufop.brosti.gov UV-Vis spectroscopy can be used to study the electronic properties, for example, by detecting charge-transfer bands between the metal centers and the phosphate ligands.

Table 2: Spectroscopic Techniques for this compound Characterization

| Technique | Information Obtained | Reference |

|---|---|---|

| X-ray Diffraction (XRD) | Interlayer distance, crystallinity, phase identification. | ias.ac.iniucr.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, chemical bonding, confirmation of intercalation. | ias.ac.inacs.org |

| ³¹P MAS NMR Spectroscopy | Local environment of phosphorus atoms, different phosphate species, confirmation of intercalation. | acs.org |

| Raman Spectroscopy | Vibrational modes of phosphate groups and guest molecules. | ufop.brosti.gov |

Surface Functionalization and Derivatization Strategies for Zirconium Phosphate

Organic Functionalization of Zirconium Phosphate (B84403)

Organic functionalization involves the introduction of organic molecules and polymers onto the surface of ZrP, creating hybrid materials with combined properties of the inorganic host and the organic guest.

The primary method for the covalent attachment of organic groups to zirconium phosphate surfaces involves the reaction of the surface P-OH groups. researchgate.net A common strategy is the esterification of these hydroxyl groups through reactions with epoxides, which leads to the formation of stable P-O-C bonds. mdpi.comresearchgate.netacs.org This approach has been successfully used to create inorganic-organic hybrid materials by modifying ZrP nanoplatelets. researchgate.netacs.org

The reaction typically involves a nucleophilic attack from the P-OH groups on the electrophilic carbon atoms of the epoxide ring. rsc.org This method allows for the functionalization to be confined exclusively to the surface of the ZrP nanoplatelets, leaving the interlayer structure and chemistry intact. acs.orgtamu.edu The successful covalent attachment and the formation of P-O-C linkages have been confirmed through various characterization techniques, including X-ray powder diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.orgtamu.edu For instance, new organic derivatives of α-ZrP have been synthesized by reacting a gel of nanocrystalline ZrP with 1,2,7,8-diepoxyoctane, resulting in cross-linking between the layers. researchgate.net

This surface modification strategy is significant for applications such as polymer nanocomposites, where the organically modified ZrP can act as a filler. researchgate.netacs.org A two-step process involving intercalation followed by surface modification can produce nanocomposites with specific functionalities encapsulated within the interlayer of the surface-modified ZrP. acs.orgnih.gov

Grafting polymer chains onto ZrP surfaces is a powerful technique to enhance compatibility between the inorganic filler and a polymer matrix, leading to improved material properties. researchgate.net This process involves attaching polymer chains directly to the surface of pre-exfoliated ZrP nanoplatelets.

One notable example is the grafting of maleated polyethylene (B3416737) (MPE) onto ZrP surfaces. nih.govacs.org This is achieved through a straightforward amine-anhydride reaction, where amine-functionalized ZrP reacts with the maleic anhydride (B1165640) groups on the MPE backbone. nih.govacs.orgresearchgate.net The resulting graft density and morphology (e.g., mushroom-like vs. extended polymer brush) can be controlled by adjusting reaction parameters such as the maleic anhydride content in the MPE and the molar ratio of reactants. nih.govacs.org It has been found that long polyethylene brushes with a medium graft density can effectively entangle and co-crystallize with a polyethylene matrix, ensuring stable dispersion of the ZrP nanoplatelets and leading to enhanced mechanical properties like Young's modulus and yield stress. researchgate.netacs.org

Another significant polymer grafted onto ZrP is poly(methyl methacrylate) (PMMA). acs.org Using a dual-epoxide modification, an initiator containing bromine can be attached to the ZrP surface. researchgate.netacs.org This allows for surface-initiated activators regenerated by electron transfer atom transfer radical polymerization (SI-ARGET ATRP) of methyl methacrylate (B99206) (MMA), resulting in PMMA-grafted ZrP (ZrP-g-PMMA). acs.org The characteristics of the grafted polymer, such as grafting density and chain length, influence the dispersion of the nanoplatelets within a PMMA matrix and significantly affect the rheological properties of the final nanocomposite. acs.org

| Polymer | Grafting Method | Key Findings | Reference |

|---|---|---|---|

| Maleated Polyethylene (MPE) | Amine-anhydride reaction with amine-functionalized ZrP | Allows for controlled graft density. Long brushes with medium density enhance dispersion and mechanical properties in a PE matrix. | nih.govacs.org |

| Poly(methyl methacrylate) (PMMA) | Surface-initiated ARGET ATRP from a bromine initiator attached via dual-epoxide modification | Grafting density and chain length control dispersion and rheological properties of PMMA nanocomposites. | acs.org |

Covalent Attachment of Organic Groups

Inorganic Derivatization and Hybrid Material Formation

Inorganic derivatization expands the functionality of this compound by introducing other inorganic components or by creating hybrid frameworks, leading to materials with tailored structural and chemical properties.

Zirconium phosphonates are a class of materials structurally related to this compound, where the P-OH groups are replaced by P-R groups, with 'R' being an organic moiety. uvm.eduuvm.edu These materials are typically synthesized by the direct precipitation reaction between a soluble zirconium (IV) salt and one or more phosphonic acids. uvm.eduuvm.edursc.org This method allows for the creation of mixed zirconium phosphonates, with the general formula Zr(O₃PR)ₓ(O₃PR')₂₋ₓ, by using a mixture of two different phosphonic acids during synthesis. uvm.edu The organic groups (R and R') project into the interlayer region, and their interactions are responsible for the stacking of the inorganic layers. uvm.eduuvm.edu

An alternative route to zirconium phosphonates is through the topotactic exchange of phosphate groups in pre-existing α-ZrP or γ-ZrP with phosphonate (B1237965) groups. mdpi.commdpi.comnih.gov This process is particularly effective when using colloidal dispersions of exfoliated ZrP, as it provides free access to the layer surfaces. nih.gov This method allows for the synthesis of mixed phosphate-phosphonate materials where the degree of substitution can be controlled. mdpi.comnih.gov For example, alendronate has been successfully grafted onto both α-ZrP and γ-ZrP via topotactic exchange. nih.gov Similarly, mixed this compound/phosphonates based on glyphosine (B166191) have been synthesized, exposing both carboxylic and phosphonic acid groups on the layer surface. researchgate.net

These materials are of great interest for applications in catalysis, ion exchange, and photophysics, as the nature of the organic group can be chosen to impart specific functionalities. uvm.edu

| Compound Type | General Formula | Synthesis Method | Key Feature | Reference |

|---|---|---|---|---|

| Zirconium Phosphonate | Zr(O₃PR)₂ | Direct precipitation of Zr(IV) salt with phosphonic acid | Organic groups (R) replace hydroxyls, controlling interlayer spacing and functionality. | uvm.eduuvm.edu |

| Mixed Zirconium Phosphonate | Zr(O₃PR)ₓ(O₃PR')₂₋ₓ | Coprecipitation with two different phosphonic acids | A random mixture of organic groups allows for fine-tuning of properties. | uvm.edu |

| Mixed Phosphate-Phosphonate | Zr(PO₄)(H₂PO₄)₁₋ₓ(O₂PRR')ₓ | Topotactic exchange on existing ZrP layers | Allows for partial functionalization while retaining some phosphate groups. | mdpi.comnih.gov |

This compound itself serves as an excellent solid support for catalytically active species due to its high ion-exchange capacity, and thermal and chemical stability. mdpi.commdpi.comresearchgate.net Its layered structure allows for the immobilization of a wide range of species, including metal ions, organometallic complexes, and metal or metal oxide nanoparticles. mdpi.commdpi.com This immobilization enhances the dispersion and stabilization of the active catalytic species and facilitates their recovery and reuse, which is crucial for sustainable and green chemistry processes. mdpi.comresearchgate.net

Formation of Zirconium Phosphonates and Mixed Phosphate-Phosphonates

Control of Surface Acidity and Hydrophobic/Hydrophilic Character

The surface properties of this compound, particularly its acidity and wettability, can be precisely controlled through functionalization. The pristine material possesses both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers). mdpi.comresearchgate.net The balance and strength of these sites can be modulated.

Introducing different organic groups via phosphonate formation is a key strategy for this control. mdpi.commdpi.com For instance:

Hydrophobicity: Covalently linking hydrophobic groups, such as phenyl or long alkyl chains, to the inorganic layers can increase the surface's hydrophobicity. mdpi.commdpi.com This is beneficial in certain catalytic reactions as it can facilitate the diffusion of nonpolar reagents to the active sites. mdpi.com

Acidity: The surface acidity can be enhanced by anchoring strongly acidic functional groups. A common approach is to use sulfophenyl phosphonate groups, creating zirconium sulfophenyl phosphonates. mdpi.com These materials exhibit increased Brønsted acidity due to the presence of sulfonic acid (-SO₃H) groups. mdpi.com

Hydrophilic/Hydrophobic Balance: By creating mixed phosphate-phosphonates with a combination of different functional groups, a fine-tuned balance between hydrophilic and hydrophobic character can be achieved. mdpi.commdpi.com For example, incorporating both hydrophobic phenyl groups and hydrophilic L-proline groups onto a zirconium phosphonate surface created a catalyst with optimized properties for asymmetric aldol (B89426) additions. mdpi.com

The ability to tune the surface acidity and the hydrophobic/hydrophilic character is critical for optimizing the performance of ZrP-based materials in catalysis, separation, and as polymer fillers. mdpi.commdpi.comresearchgate.net

Catalytic Applications of Zirconium Phosphate

Zirconium Phosphate (B84403) as a Heterogeneous Acid-Base Catalyst

Zirconium phosphate and its derivatives are recognized as effective solid acid catalysts. mdpi.com Their catalytic activity stems from the presence of both Brønsted and Lewis acid sites. mdpi.com The P-OH groups on the surface of the layers are responsible for Brønsted acidity, while the Zr⁴⁺ centers provide Lewis acidity. mdpi.com The preparation method and the introduction of functional groups can be tailored to adjust the acidic and basic properties of the material for specific reactions. mdpi.commdpi.com

This compound has been extensively studied for its catalytic performance in various acid-catalyzed reactions, including dehydration, isomerization, and ester hydrolysis. researchgate.netmdpi.commdpi.com Its high thermal stability and water tolerance make it a suitable catalyst for these transformations. mdpi.commdpi.com

For instance, different phases of this compound, prepared through various methods and heat treatments, have shown activity in the dehydration of isopropanol (B130326) and butanols, as well as the isomerization of 1-butene. osti.gov The catalytic activity in these reactions is primarily attributed to the surface Brønsted acid sites. osti.gov The strength of these acid sites can be modified by heating, which leads to the condensation of hydrogen phosphate groups into pyrophosphate groups, resulting in sites of medium-high strength. osti.gov

In the realm of ester hydrolysis, this compound has demonstrated its utility. researchgate.net Mixed this compound-sulphate catalysts have been investigated for the acetylation of glycerol (B35011), a reaction that produces valuable fuel additives. mdpi.com The acidity of these materials, which can be substantial, plays a crucial role in their catalytic performance, although leaching of sulfate (B86663) groups can occur under reaction conditions. mdpi.com

The table below summarizes the application of this compound in selected acid-catalyzed reactions.

| Reaction Type | Substrate | Catalyst | Key Findings |

| Dehydration | Isopropanol, Butanols | α-Zr(HPO₄)₂·H₂O and its heated derivatives | Catalytic activity is mainly due to surface Brønsted acid sites. osti.gov |

| Isomerization | 1-Butene | α-Zr(HPO₄)₂·H₂O and its heated derivatives | The acid sites are generally of medium strength, which can be increased by heat treatment. osti.gov |

| Acetylation (Esterification) | Glycerol | Mixed this compound-sulphate | The high acidity of the catalyst is crucial for the reaction. mdpi.com |

The conversion of biomass into valuable chemicals and biofuels is a critical area of research for sustainable development, and this compound has emerged as a promising catalyst in this field. mdpi.commdpi.com Its thermal stability and water tolerance are particularly advantageous for biomass conversion processes, which are often conducted at high temperatures and in aqueous media. mdpi.com The tunable acidity of this compound allows for the catalysis of various reactions involved in biomass valorization, such as hydrolysis and dehydration. mdpi.comresearchgate.net

This compound-based catalysts have been successfully employed for the conversion of levulinic acid, a biomass-derived platform molecule, into γ-valerolactone (GVL), a valuable chemical intermediate and potential biofuel. mdpi.comnih.gov For example, a this compound-pillared zeolite MCM-36 catalyst demonstrated high activity and selectivity for the conversion of levulinic acid to GVL using an alcohol as a hydrogen source. mdpi.comnih.gov The catalyst's enhanced acidity and mesoporosity, resulting from the incorporation of this compound, were key to its performance. mdpi.com

Furthermore, this compound has been utilized in the conversion of furfural (B47365), another important biomass-derived compound. researchgate.net It has shown excellent activity in the transfer-hydrogenation of furfural to furfuryl alcohol and in multicomponent reactions to produce other valuable chemicals. researchgate.net The bifunctional nature of the catalyst, possessing both Lewis and Brønsted acid sites, contributes to its high activity in these transformations. researchgate.net The table below presents research findings on the use of this compound in biomass conversion.

| Biomass Feedstock | Target Product | Catalyst System | Key Research Findings |

| Levulinic Acid | γ-Valerolactone (GVL) | This compound-pillared zeolite MCM-36 | Achieved 99.9% conversion of levulinic acid with 89.6% yield of GVL. The catalyst's acidity and mesoporosity were crucial. mdpi.comnih.gov |

| Furfural | Furfuryl Alcohol, Dihydropyrimidinone, etc. | Amorphous this compound | The catalyst exhibited excellent activity due to its bifunctional Lewis and Brønsted acidic nature. researchgate.net |

| Glucose | 5-Hydroxymethylfurfural (HMF) | Mesoporous this compound | Efficiently catalyzed the isomerization of glucose to fructose (B13574) and its subsequent dehydration to HMF. acs.org |

Acid-Catalyzed Reactions (Dehydration, Isomerization, Ester Hydrolysis)

This compound as Catalyst Support Material

Beyond its intrinsic catalytic properties, this compound serves as an excellent support material for various catalytically active species. mdpi.comresearchgate.net Its layered structure and ion-exchange capabilities allow for the immobilization of organometallic complexes, metal ions, and nanoparticles, enhancing their stability, dispersion, and reusability. mdpi.comcapes.gov.br This dual functionality, where the support not only stabilizes the active phase but can also contribute to the catalytic process, makes this compound a highly versatile platform in heterogeneous catalysis. mdpi.com

This compound provides a robust matrix for the immobilization of organometallic complexes and metal ions. researchgate.netmdpi.comresearchgate.net The P-OH groups on the surface of this compound can act as anchoring sites for these species, preventing their leaching and aggregation during catalytic reactions. mdpi.com This immobilization facilitates the separation of the catalyst from the reaction mixture and allows for its reuse, which is a key principle of green chemistry. mdpi.comresearchgate.net

Transition metal ions such as Fe(II), Fe(III), Co(II), and Ni(II) have been incorporated into the this compound framework, either by intercalation between the layers or by adsorption onto the surface. mdpi.com These metal-modified this compound materials have shown catalytic activity in various reactions. The method of incorporation (intercalation vs. adsorption) can influence the accessibility of the metal centers and, consequently, the catalytic performance. mdpi.com

This compound is an effective support for stabilizing noble metal and metal oxide nanoparticles, which are highly active catalysts in a wide range of chemical transformations. researchgate.netmdpi.comresearchgate.net The support material can influence the size, shape, and dispersion of the nanoparticles, which in turn affects their catalytic activity and selectivity. mdpi.com The interaction between the nanoparticles and the this compound support can prevent their agglomeration, a common cause of catalyst deactivation. mdpi.com

For example, gold nanoparticles supported on this compound modified with polydopamine have demonstrated high catalytic activity and stability in the reduction of 4-nitrophenol. researchgate.net Similarly, nickel nanoparticles supported on this compound have been used for the hydrodeoxygenation of vanillin, a lignin-derived compound. researchgate.net The strong metal-support interaction and the optimal acidity of the support were found to be crucial for the high activity of the catalyst. researchgate.net this compound has also been used to support metal oxides like ruthenium oxide. americanelements.comfishersci.no

This compound has emerged as a promising support material for electrocatalysts, particularly for the oxygen evolution reaction (OER), which is a key process in water splitting for hydrogen production and in metal-air batteries. mdpi.comresearchgate.net The high cost and scarcity of precious metal oxides like ruthenium oxide and iridium oxide, which are the benchmark catalysts for OER, have driven the search for more abundant and cost-effective alternatives. fishersci.no

Layered this compound can be used to support transition metal-based catalysts for the OER. mdpi.comstanford.edu By intercalating or adsorbing transition metal cations such as Fe(II), Fe(III), Co(II), and Ni(II) onto this compound, active and stable OER electrocatalysts can be prepared. mdpi.com Studies have shown that these metal-modified this compound systems are active for the OER in alkaline solutions. mdpi.comstanford.edu The catalytic activity is influenced by the type of metal, its concentration, and its location within the this compound structure (intercalated vs. adsorbed). mdpi.com Exfoliating the this compound to increase the surface area available for catalyst loading has been shown to improve the electrocatalytic performance. researchgate.netacs.org For instance, cobalt- and nickel-modified exfoliated this compound exhibited significantly lower overpotentials for the OER compared to their non-exfoliated counterparts. acs.org

The table below provides an overview of research findings on this compound-supported catalysts for the OER.

| Active Metal | Support Modification | Key Findings |

| Fe(II), Fe(III), Co(II), Ni(II) | Intercalation and Adsorption | All metal-modified systems were active for the OER. Adsorbed systems showed comparable or better performance than intercalated ones. mdpi.comstanford.edu |

| Co(II), Ni(II) | Exfoliated this compound | Exfoliation led to higher catalyst loading and improved site access, resulting in significantly lower overpotentials for the OER. researchgate.netacs.org |

| Nickel-Iron | Confined within this compound Matrix | Confined NiFe catalysts showed an order of magnitude higher mass activity compared to surface-adsorbed systems. researchgate.net |

| Various Transition Metals | Morphology Controlled this compound | The morphology of the this compound support (e.g., hexagonal platelets, rods, cubes) influences the ion exchange capacity and electrocatalytic behavior. researchgate.net |

Noble Metal and Metal Oxide Nanoparticle Stabilization

Catalytic Activity Enhancement and Mechanism Studiesmdpi.comdoi.orgacs.orgresearchgate.netnih.govacs.org

The effectiveness of this compound (ZrP) as a catalyst is not static; it can be significantly enhanced through various strategies. mdpi.com The inherent structural and chemical properties of ZrP, such as its layered structure, thermal stability, and the presence of both Brønsted and Lewis acid sites, provide a versatile platform for catalytic applications. mdpi.commdpi.com Enhancements in catalytic activity are often pursued by modifying the physical and chemical characteristics of the material. mdpi.com Key to these enhancements is a deep understanding of the reaction mechanisms, which often involve the interplay between the catalyst's acidic sites and the reactant molecules. acs.org For instance, in many acid-catalyzed reactions, Brønsted acid sites (P-OH groups) and Lewis acid sites (Zr⁴⁺ centers) work in concert to facilitate complex transformations. mdpi.comdoi.org The generation of these acid sites is attributed to the presence of P-O-Zr and P-O-H bonds within the catalyst's structure. doi.org Studies have delved into understanding how reactants adsorb onto the catalyst surface and interact with these active centers to form transition states and, ultimately, the desired products. acs.org

Influence of Surface Area and Porosity on Catalytic Performanceresearchgate.netmdpi.com

The textural properties of a heterogeneous catalyst, specifically its surface area and porosity, are critical determinants of its performance. mdpi.com A high surface area is fundamental for maximizing the number of exposed active sites available for interaction with substrates. mdpi.com Similarly, a well-developed porous structure facilitates the diffusion of reactants to these active sites and the subsequent diffusion of products away from the catalyst surface. mdpi.com

The relationship between synthesis parameters, textural properties, and catalytic activity is a recurring theme in research. In one study, mesoporous ZrP samples synthesized with a phosphate to zirconium molar ratio between 0.5 and 2.5 exhibited similarly high surface areas (391–407 m²/g) and uniform pore sizes (2.8–2.9 nm). mdpi.com The development of porosity can be controlled by thermal treatment; for instance, calcination of a γ-zirconium phosphate precursor at 623 K resulted in a material with a surface area of 147 m²/g, which was active in the oxidative dehydrogenation of propane. acs.org However, increasing the calcination temperature further can sometimes lead to a decrease in surface area and a corresponding loss of activity, attributed to structural changes like mesopore collapse or the formation of less active polyphosphates. mdpi.comresearchgate.net

Table 1: Influence of Synthesis and Treatment on this compound Surface Area This table is interactive and allows for sorting and filtering of data.

| Catalyst Description | Synthesis/Treatment Method | Resulting Surface Area (m²/g) | Pore Size/Type | Reference |

|---|---|---|---|---|

| Mesoporous ZrP | Hydrothermal with CTAB template, calcined at 550 °C | 407 | 2-3 nm (mesoporous) | mdpi.com |

| Mesoporous ZrP | Post-synthesis with CTAB, P/Zr ratio 0.5-2.5 | 391-407 | 2.8-2.9 nm (mesoporous) | mdpi.com |

| Amorphous ZrP | Precipitation, calcined at 400 °C, P/Zr ratio ≈2 | 276 | Not specified | mdpi.com |

| Mesoporous Zirconium Phosphonate (B1237965) (ZrHEDP) | Not specified | 702 | 3.6 nm (mesoporous) | mdpi.com |

| γ-ZrP with Chromia | Intercalation, calcined at 623 K | 147 | Microporous | acs.org |

| Ti/Zr Phosphosilicates | Sol-gel | ~400 | Microporous | unimi.it |

Tuning Active Sites for Specific Reactionsmdpi.comnih.govmdpi.com

The catalytic versatility of this compound stems from the ability to tune its active sites for specific chemical transformations. mdpi.comresearchgate.net The primary active centers are Brønsted acid sites, which originate from surface P-OH groups, and Lewis acid sites, which are attributed to coordinatively unsaturated Zr⁴⁺ centers. mdpi.commdpi.com The balance, strength, and concentration of these two types of acid sites can be precisely controlled, which is crucial as different reactions or even different steps within a single cascade reaction may require a specific type of acidity. mdpi.comnih.gov

Several strategies are employed to tune these active sites:

Adjusting the P/Zr Ratio: The molar ratio of phosphorus to zirconium during synthesis is a key parameter that influences the acidic properties of the final material. mdpi.com Varying this ratio can modulate the relative abundance of Brønsted and Lewis acid sites. mdpi.comnih.gov For instance, in the catalytic transfer hydrogenation of butyl levulinate, adjusting the P/Zr ratio was used to tune the Lewis/Brønsted acidic site ratio, which directly impacted catalytic activity. mdpi.com Similarly, for the gas-phase dehydration of glycerol to acrolein, a P/Zr ratio of 2 yielded the best results due to the highest total acidity. mdpi.com

Functionalization: The acidity of ZrP can be significantly enhanced by anchoring strongly acidic functional groups, such as sulfonic acid groups (-SO₃H), onto the catalyst surface. mdpi.com This is often achieved by incorporating sulfophenyl phosphonate groups into the layered structure, creating materials with heightened Brønsted acidity for reactions that demand it. mdpi.commdpi.com

Controlling Hydrophobicity: The introduction of hydrophobic organic groups (e.g., methyl, propyl, phenyl) onto the catalyst surface can influence the diffusion of nonpolar reactants toward the acidic sites, thereby increasing catalytic activity. mdpi.commdpi.com

Bifunctional Catalysis: this compound can act as a bifunctional catalyst where both Lewis and Brønsted sites participate in different steps of a reaction sequence. In the conversion of furfural, Lewis acid sites (Zr⁴⁺) are proposed to activate the carbonyl group for hydrogenation, while Brønsted sites catalyze subsequent etherification or dehydration steps. mdpi.comacs.org Similarly, in certain condensation reactions, Lewis sites activate an aldehyde while Brønsted sites catalyze enolization and cyclodehydration. mdpi.com

Research has shown that for the production of 5-HMF and levulinic acid, the amount of Brønsted acid sites is critical, whereas catalysts with a higher proportion of Lewis sites show a higher rate of glucose disappearance but lower selectivity. mdpi.com Pyridine-adsorbed FT-IR spectroscopy is a common technique used to distinguish and quantify Brønsted and Lewis acid sites on the catalyst surface. nih.govinorgchemres.org

Table 2: Examples of Tuned this compound Catalysts and Their Applications This table is interactive and allows for sorting and filtering of data.

| Catalyst Modification | Target Reaction | Role of Tuned Sites | Key Finding | Reference |

|---|---|---|---|---|

| P/Zr ratio adjustment | Glycerol dehydration to acrolein | Optimization of total acidity (Brønsted & Lewis) | P/Zr ratio of 2 gave 100% conversion and 56% selectivity. | mdpi.com |

| P/Zr ratio adjustment | Butyl levulinate to GVL | Tuning Lewis/Brønsted ratio and hydrophobicity | P/Zr ratio of 1 achieved 98.1% conversion and 95.7% yield. | mdpi.com |

| Sulfuric acid modification | Furfuryl alcohol to ethyl levulinate | Enhanced both Lewis and Brønsted acidity | Achieved 100% conversion and 97.8% selectivity. | mdpi.com |

| Butanesulfonic acid modification | Synthesis of 2-aryl benzimidazoles | Brønsted sites for cyclodehydration; Lewis sites for condensation | Efficient synthesis under mild conditions. | mdpi.com |

| ZrP on MCM-22 zeolite | Levulinic acid to GVL | Increased concentration of Lewis and Brønsted sites | Combination significantly increased GVL yield compared to individual components. | nih.gov |

Recovery and Reuse of this compound Catalystsmdpi.commdpi.comacs.org